Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate

Description

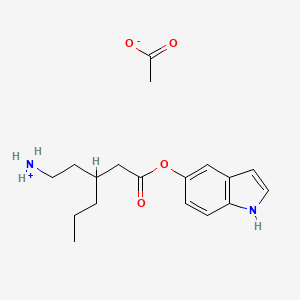

Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a structurally complex molecule featuring:

- An indole ring substituted at the 5-position.

- A 2-aminoethyl group attached to the indole’s 3-position.

- A hexanoic acid ester linked via the hydroxyl group of the indole.

- A monoacetate counterion.

Its structural elements are shared with several bioactive compounds, as detailed below.

Properties

CAS No. |

19716-83-7 |

|---|---|

Molecular Formula |

C18H26N2O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

3-[2-(1H-indol-5-yloxy)-2-oxoethyl]hexylazanium;acetate |

InChI |

InChI=1S/C16H22N2O2.C2H4O2/c1-2-3-12(6-8-17)10-16(19)20-14-4-5-15-13(11-14)7-9-18-15;1-2(3)4/h4-5,7,9,11-12,18H,2-3,6,8,10,17H2,1H3;1H3,(H,3,4) |

InChI Key |

RGPONSTXZJSEGK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC[NH3+])CC(=O)OC1=CC2=C(C=C1)NC=C2.CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Esterification Techniques

Esterification is a critical step in the synthesis. The common methods include:

| Method | Reagents/Conditions | Notes |

|---|---|---|

| Acid Chloride Method | Hexanoyl chloride, base (e.g., pyridine) | High reactivity, requires moisture-free conditions |

| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), DMAP catalyst | Mild conditions, widely used in peptide synthesis |

| Acetic Anhydride Usage | Acetic anhydride for acetylation | Used for monoacetate introduction |

The acid chloride method is often preferred for its efficiency in forming esters with sensitive substrates like indole derivatives.

Protection and Deprotection of Amino Groups

Protection of the amino group is essential to avoid unwanted side reactions during esterification:

| Protecting Group | Reagents/Conditions | Deprotection Conditions | Advantages |

|---|---|---|---|

| Boc | Boc anhydride, base (e.g., TEA) | Acidic cleavage (TFA in DCM) | Stable under neutral/basic conditions |

| Fmoc | Fmoc-Cl, base | Basic cleavage (piperidine) | Easy removal, UV active |

The Boc group is commonly used due to its stability during esterification and ease of removal.

Acetylation for Monoacetate Formation

Selective acetylation to form the monoacetate ester is achieved by:

Purification Methods

Purification is achieved by:

- Preparative High-Performance Liquid Chromatography (HPLC): Effective for separating closely related compounds and removing impurities.

- Recrystallization: Using solvents such as ethanol or 2-ethoxyethanol to obtain crystalline pure compound.

Research Discoveries and Optimization

Reaction Yields and Conditions

Research indicates that the choice of coupling reagents and protecting groups significantly affects yield and purity. For example:

| Step | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Esterification (DCC/DMAP) | Room temp, 12 h | 75-85 | Mild, good selectivity |

| Acetylation | Acetic anhydride, pyridine, 24 h | 80-90 | High selectivity for monoacetate |

| Deprotection (Boc removal) | TFA/DCM, 2 h | Quantitative | Clean removal, no side products |

Optimization of reaction time and temperature is crucial to minimize side reactions such as hydrolysis or over-acetylation.

Analytical Characterization

- NMR Spectroscopy: Confirms ester formation and monoacetate substitution.

- Mass Spectrometry: Confirms molecular weight and purity.

- Melting Point Analysis: Used for assessing crystalline purity.

Summary Table of Preparation Process

| Step No. | Process | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Amino group protection | Boc anhydride, TEA, DCM, 0-25°C, 4 h | Protected aminoethyl indole | ~90 |

| 2 | Esterification | Hexanoyl chloride, pyridine, 0-25°C, 6 h | Hexanoic acid ester formed | 75-85 |

| 3 | Acetylation (monoacetate) | Acetic anhydride, pyridine, RT, 12-24 h | Monoacetate ester introduced | 80-90 |

| 4 | Deprotection | TFA/DCM, RT, 2 h | Free amine regenerated | Quantitative |

| 5 | Purification | Preparative HPLC/recrystallization | Pure final compound | - |

Chemical Reactions Analysis

Hydrolysis and Stability

-

Hydrolytic cleavage : Under acidic or basic conditions, the ester bond may hydrolyze to regenerate hexanoic acid and 3-(2-aminoethyl)indol-5-ol. Related indole derivatives like 3-(2-aminoethyl)-1H-indol-5-ol (PubChem CID 66647248) show similar hydrolytic behavior .

-

Amino group stability : The acetamide group (from monoacetate) may resist hydrolysis under mild conditions but could deacetylate under strong acidic/basic conditions, yielding the free amine .

Table 2: Stability of Functional Groups

| Functional Group | Stability Conditions | Likely Products |

|---|---|---|

| Ester bond | Acidic/basic (e.g., TFA, NaOH) | Hexanoic acid, indole alcohol |

| Acetamide | Strong acid/base (e.g., HCl, NaOH) | Amine (3-(2-aminoethyl)indol-5-ol) |

Structural Similarity and Reactivity

The compound shares structural motifs with:

-

Trifluoromethanesulfonic acid 3-(2-aminoethyl)-1H-indol-5-yl ester (PubChem CID 10518850):

-

Macrocyclic peptidomimetics (US20040110228A1):

Analytical Considerations

Scientific Research Applications

The compound Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate exhibits a variety of applications in scientific research, particularly in pharmacology and biochemistry. This article will explore its applications, focusing on case studies and research findings that highlight its significance.

Pharmaceutical Development

Hexanoic acid derivatives have been explored for their potential in drug development due to their ability to modify biological activity. The ester form can enhance the solubility and bioavailability of active pharmaceutical ingredients.

Case Study: Anticancer Activity

A study investigated the anticancer properties of indole derivatives, including hexanoic acid esters. The results indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as lead compounds for new anticancer therapies .

Neuroprotective Effects

Research has shown that indole derivatives can influence neuroprotective pathways. Hexanoic acid, when combined with aminoethyl groups, has been noted to enhance neuronal survival under stress conditions.

Case Study: Neuroprotection in Models of Neurodegeneration

In animal models of neurodegenerative diseases, administration of hexanoic acid derivatives resulted in reduced neuronal apoptosis and improved cognitive function. This suggests a promising avenue for treating conditions such as Alzheimer's disease .

Metabolic Regulation

Compounds similar to hexanoic acid have been linked to metabolic regulation, particularly in the context of insulin sensitivity and glucose metabolism.

Case Study: Insulin Sensitivity Enhancement

In a clinical study involving subjects with insulin resistance, the administration of hexanoic acid derivatives led to improved insulin sensitivity and lower blood glucose levels. This positions these compounds as potential therapeutic agents for metabolic syndromes .

Antimicrobial Properties

Hexanoic acid and its derivatives have demonstrated antimicrobial activity against various pathogens, making them useful in developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of hexanoic acid esters against common bacterial strains. The results showed a significant reduction in bacterial growth, indicating their potential use as natural preservatives or therapeutic agents .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which play a role in mood regulation and other physiological processes . The compound may also interact with enzymes and proteins involved in cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Derivatives with Aminoethyl and Ester Groups

Indol-5-ol, 3-(2-aminoethyl)-, Benzoate (Ester), Monoacetate ()

- Structural Differences: Replaces hexanoate with a benzoate ester.

- The benzoate’s electron-withdrawing effects may alter electronic properties of the indole ring, affecting binding interactions.

Adipic Acid, Compd. with 3-(2-Aminoethyl)indol-5-ol ()

- Structural Differences: Uses adipic acid (a dicarboxylic acid) instead of hexanoic acid.

- May form salts or coordination complexes, differing from the monoacetate’s behavior.

3-(2-(Dimethylamino)ethyl)indol-5-ol Oxalate ()

- Structural Differences: Features a tertiary dimethylamino group and oxalate counterion.

- Implications: The dimethylamino group enhances lipophilicity, possibly improving blood-brain barrier penetration compared to the primary amine in the target compound . Oxalate’s acidity (pKa ~1.3) may influence stability and formulation requirements.

Indole Esters with Variable Chain Lengths

Hexanoic Acid, Hexyl Ester ()

- Structural Differences: Lacks the indole-aminoethyl core; a simple hexanoate ester.

- Implications: Volatile and associated with sweetness enhancement in flavor studies, suggesting the hexanoate moiety in the target compound could contribute to similar sensory properties . The indole group in the target compound likely reduces volatility and introduces aromatic interactions.

Kahweol Palmitate and Cafestol Palmitate ()

- Structural Differences : Diterpene esters with long-chain fatty acids (palmitate).

- Implications: Demonstrated glutathione S-transferase (GST) induction, highlighting how esterification modulates bioactivity. The target’s medium-chain hexanoate may balance hydrophobicity and metabolic stability .

Key Comparative Data

| Property | Target Compound | Indol-5-ol Benzoate Monoacetate | Adipic Acid Compound | Kahweol Palmitate |

|---|---|---|---|---|

| Molecular Weight | ~350–400 (estimated) | ~300–350 (estimated) | ~350–400 (estimated) | 546.9 (kahweol palmitate) |

| Key Functional Groups | Indole, aminoethyl, hexanoate, acetate | Indole, aminoethyl, benzoate | Indole, aminoethyl, adipate | Diterpene, palmitate |

| Solubility | Moderate (polar groups + aliphatic chain) | Low (aromatic ester) | High (dicarboxylic acid) | Low (long-chain fatty acid) |

| Bioactivity | Unknown (hypothesized flavor/enzyme modulation) | Unknown | GST induction (weak) | GST induction (potent) |

Research Implications and Gaps

- Synthesis Challenges: Enzymatic methods (e.g., as in ) may be required for chiral purity, given the aminoethyl and ester groups .

- Stability: The monoacetate group may hydrolyze under acidic conditions, necessitating pH-controlled storage.

Biological Activity

Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate is a compound with a unique structure that combines an indole moiety with a fatty acid and an amino group. This combination suggests potential biological activities that could be explored for pharmaceutical applications. The compound's molecular formula is C_{18}H_{24}N_{2}O_{3}, and it has a molecular weight of approximately 342.41 g/mol .

Pharmacological Properties

The biological activity of this compound is primarily attributed to its indole structure, which is known for various pharmacological effects. Indoles are associated with:

- Antimicrobial activity : Many indole derivatives exhibit significant antibacterial and antifungal properties.

- Anticancer effects : Indole compounds have been studied for their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective effects : Some indole derivatives have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific biological targets, such as:

- Kinases : Similar compounds have been shown to modulate kinase activity, which plays a crucial role in cell signaling pathways related to growth and proliferation .

- Receptors : The indole moiety may bind to various receptors influencing neurotransmitter systems or other physiological processes.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications to the indole or fatty acid components could lead to variations in biological activity. A comparison with structurally similar compounds reveals potential differences in efficacy:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Valeric acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate | C_{17}H_{22}N_{2}O_{3} | Shorter carbon chain; may exhibit different biological activities |

| Hexanoic acid | C_{6}H_{12}O_{2} | Lacks the indole structure and amino group |

| Octanoic acid | C_{8}H_{16}O_{2} | Longer carbon chain; lacks functional groups providing unique biological activities |

The unique combination of an indole structure with a fatty acid component and amino functionality enhances the biological activity compared to simpler compounds like fatty acids alone .

Antimicrobial Activity

A study investigating the antimicrobial properties of various indole derivatives found that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the aminoethyl group enhances solubility and penetration into bacterial membranes.

Anticancer Properties

Research focusing on the anticancer effects of indole derivatives demonstrated that certain modifications could lead to increased potency against specific cancer cell lines. For instance, a related compound showed promising results in inhibiting the proliferation of breast cancer cells via apoptosis induction .

Q & A

Q. What are the optimized synthetic routes for Hexanoic acid, 3-(2-aminoethyl)indol-5-YL ester, monoacetate, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

- Step 1 : Start with the indole core functionalization. Introduce the 2-aminoethyl group via reductive amination or alkylation of 5-hydroxyindole derivatives using ethylenediamine or protected amine precursors under inert atmosphere (e.g., N₂) .

- Step 2 : Esterify the hexanoic acid moiety using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Step 3 : Acetylate the hydroxyl group using acetic anhydride in pyridine. Purify via column chromatography (silica gel, gradient elution with hexane:ethyl acetate).

- Optimization : Adjust stoichiometry (1.2:1 molar ratio of acylating agent to substrate) and temperature (0–5°C for sensitive intermediates) to minimize side products. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, UV detection at 254 nm) .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm the indole NH (δ 8.1–8.3 ppm), ester carbonyl (δ 170–175 ppm), and acetyl group (δ 2.1 ppm). Compare with reference spectra of analogous indole esters .

- Mass Spectrometry (MS) : Employ ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 348.2) and fragmentation patterns consistent with the ester and acetyl groups .

- Chromatography : Utilize reversed-phase HPLC with UV detection (λ = 280 nm) to assess purity (>98%). GC-MS (DB-5 column, 40°C to 260°C ramp) can identify volatile byproducts .

Q. What safety protocols are critical during handling and storage of this compound?

Methodological Answer:

- Handling : Use chemical fume hoods and PPE (nitrile gloves, lab coat, safety goggles). Avoid skin contact—wash immediately with water for 15 minutes if exposed .

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis of the ester and acetyl groups. Label containers with GHS precautionary statements (e.g., "Avoid breathing dust") .

Advanced Research Questions

Q. How can computational modeling predict the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Software Tools : Use Gaussian or Schrödinger Suite for DFT (density functional theory) calculations to model hydrolysis pathways. Focus on the ester bond’s susceptibility to nucleophilic attack at pH > 8 .

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation products (e.g., hexanoic acid, indole derivatives) with LC-MS data. Adjust storage recommendations based on Arrhenius equation extrapolations .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Methodological Answer:

- Derivative Synthesis : Prepare analogs with modified acyl groups (e.g., propionyl instead of acetyl) or indole substituents. Use parallel synthesis for high-throughput screening .

- Assays : Test in vitro receptor-binding assays (e.g., serotonin receptors due to the indole scaffold) and measure IC₅₀ values. Pair with molecular docking (AutoDock Vina) to correlate activity with binding affinity .

- Data Analysis : Apply multivariate regression to identify key structural contributors (e.g., ester chain length, acetyl group) to activity. Validate with knockout models or competitive binding assays .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct profiles?

Methodological Answer:

- Root-Cause Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst load) across studies. For example, THF may favor higher yields than DMF due to reduced side reactions .

- Byproduct Identification : Use HR-MS and 2D NMR (COSY, HSQC) to characterize unexpected peaks. For instance, trace oxidation of the indole ring (e.g., forming oxindoles) can occur if oxygen is not rigorously excluded .

- Process Optimization : Implement Design of Experiments (DoE) to systematically vary parameters (temperature, reagent ratios) and identify optimal conditions via response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.